8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(Furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted at the 8-position with a furan-2-carbonyl group. The furan-2-carbonyl substituent is hypothesized to contribute to metal chelation, a critical mechanism for binding to the Fe(II) active site of PHD enzymes .
Properties
IUPAC Name |
8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c16-9(8-2-1-7-19-8)15-5-3-12(4-6-15)10(17)13-11(18)14-12/h1-2,7H,3-6H2,(H2,13,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFYOGFWQPTGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Reagents :
-
1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride (1.0 equiv)
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Furan-2-carboxylic acid (1.2 equiv)
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HATU (1.5 equiv)
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N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
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Solvent : N,N-Dimethylformamide (DMF)
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Temperature : Room temperature (20–25°C)
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Duration : 15 hours
The reaction proceeds via activation of the carboxylic acid to an acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the spirocyclic amine. DIPEA neutralizes the hydrochloride salt of the starting material, liberating the free amine for reaction.
Workup and Isolation
Post-reaction, the mixture is diluted with ethyl acetate and washed sequentially with aqueous HCl (1M), sodium bicarbonate (5%), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Crude product purification is achieved via silica gel chromatography (eluent: ethyl acetate/hexane gradient), yielding the title compound as a white solid.
Acylation via Acyl Chloride Intermediate
An alternative route employs in situ generation of furan-2-carbonyl chloride, followed by acylation of the spirocyclic amine.
Acyl Chloride Formation
Furan-2-carboxylic acid is treated with 1-chloro-N,N,2-trimethylpropenylamine (Ghosez reagent) in dichloromethane at 0°C. This generates the reactive acyl chloride, which is subsequently reacted with the spirocyclic amine.
Coupling Reaction
-
Reagents :
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1,3,8-Triazaspiro[4.5]decane-2,4-dione (1.0 equiv)
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Furan-2-carbonyl chloride (1.1 equiv)
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Triethylamine (2.0 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature
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Duration : 2–4 hours
Triethylamine scavenges HCl, driving the reaction to completion. The product is isolated via aqueous workup and chromatography as described above.
Comparative Analysis of Methods
| Parameter | HATU/DIPEA Method | Acyl Chloride Method |
|---|---|---|
| Reaction Time | 15 hours | 2–4 hours |
| Yield | 65–75% | 50–60% |
| Byproducts | Minimal | HCl generation |
| Scalability | Suitable for large scale | Limited by acyl chloride stability |
The HATU method offers higher yields and better reproducibility, while the acyl chloride route is faster but less efficient due to intermediate instability.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, furan H-5), 7.25 (d, J = 3.2 Hz, 1H, furan H-3), 6.75 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 4.45 (s, 2H, CH₂Cl), 3.90–3.40 (m, 8H, spirocyclic CH₂).
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¹³C NMR : Peaks at 170.5 (C=O), 165.2 (C=O), 148.3 (furan C-2), and 112.4 (furan C-5) confirm successful acylation.
High-Performance Liquid Chromatography (HPLC)
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields carboxylic acid derivatives, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and triazaspirodecane moiety can interact with active sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have been synthesized and evaluated for diverse biological activities. Key comparisons are outlined below:
Structural and Functional Analogues
Key Structure-Activity Relationship (SAR) Insights
- Chelation Groups: Derivatives with pyridine (Compound 11) or imidazole (Compound 14) substituents exhibit potent PHD2 inhibition due to Fe(II) chelation, while non-chelating groups (e.g., thiophene in Compound 12) render them inactive .
- Spirocyclic Rigidity : The imidazolidine-2,4-dione core is essential for maintaining conformational rigidity, as imidazole-2,4-dione analogs (e.g., Compounds 36–44) lose activity .
- Substituent Flexibility : The 8-position tolerates diverse substituents (e.g., benzyl, pyridinyl, furan), enabling target diversification (e.g., δ opioid receptor agonists in ) .
Pharmacological and Physicochemical Differences
- Potency : Compound 14 (N-methyl imidazole) shows superior PHD2 inhibition compared to the parent Compound 11, suggesting chelation group optimization enhances efficacy .
Comparative Data Table
| Property | Target Compound | Compound 11 (Pyridine) | Compound 14 (Imidazole) | 8-Benzyl Derivative |
|---|---|---|---|---|
| Molecular Weight | ~300–350 (estimated) | 259.31 | 273.36 (estimated) | 259.31 |
| Chelation Capacity | Moderate (furan carbonyl) | High (pyridine) | High (imidazole) | None |
| PHD2 IC₅₀ | Not reported (active) | <100 nM | <50 nM | Inactive |
| Therapeutic Application | Anemia (HIF stabilization) | Anemia/Ischemia | Anemia/Ischemia | Chemical intermediate |
Research Findings and Implications
- PHD Inhibition : The target compound’s furan substituent positions it within a promising class of HIF stabilizers, though further optimization (e.g., introducing stronger chelators) may improve potency .
- Off-Target Effects : Unlike 5-HT2A/2C antagonists (e.g., RS102221, MDL 100,907), the spirocyclic core’s versatility allows retargeting to neurological receptors (e.g., δ opioid receptors in ) .
- Synthetic Accessibility : Microwave-assisted synthesis () and reductive amination () enable rapid derivatization, supporting future SAR studies .
Biological Activity
8-(Furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity based on diverse research findings, focusing on its mechanisms of action, therapeutic potentials, and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a spirocyclic structure that includes a furan moiety. The presence of the triazole ring enhances its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and pathways:
- Target Enzymes : Initial studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes related to cancer and inflammation .
- Biochemical Pathways : The compound's inhibition of receptor-interacting protein kinase 1 (RIPK1) suggests a role in modulating necroptosis signaling pathways. This pathway is crucial for programmed cell death and is implicated in various diseases, including cancer .
Anti-inflammatory Effects
The compound's ability to inhibit RIPK1 might also confer anti-inflammatory properties by preventing necroptosis in inflammatory conditions. This aspect warrants further investigation into its therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of triazaspiro compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest . The mechanisms involved may be similar for this compound.
- Antimicrobial Activity : Research involving Mannich bases synthesized from similar structures showed varying degrees of antimicrobial activity against bacterial strains . This suggests that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent.
Data Table: Biological Activities
Q & A
Basic: What are the standard synthetic routes for 8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
Answer:
Synthesis typically involves multi-step protocols:
- Step 1: Formation of the spirocyclic core via cyclization reactions, often using tetrahydropyran or piperidine derivatives as precursors. For example, coupling tetrahydropyran-4-carbonitrile with furan-2-carbonyl chloride under reflux conditions .
- Step 2: Introduction of substituents via nucleophilic acyl substitution or sulfonylation. Polar aprotic solvents (e.g., DMF) and coupling agents (e.g., EDC/HOBt) are critical for regioselectivity .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. Confirmation of purity requires HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction kinetics by stabilizing intermediates, while flow reactors improve scalability and reduce side reactions .
- Catalysis: Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) improve efficiency .
- Temperature Control: Low temperatures (−78°C) prevent undesired rearrangements during sensitive steps (e.g., enolate formation) .
- Analytical Monitoring: Real-time FTIR or NMR tracking identifies byproducts early, enabling mid-reaction adjustments .
Basic: What spectroscopic and analytical techniques characterize the compound’s structure?
Answer:
- NMR (¹H/¹³C): Assigns protons and carbons in the spirocyclic core (e.g., δ 2.5–3.5 ppm for bridgehead CH₂ groups) and furan substituents (δ 6.5–7.5 ppm for aromatic protons) .
- X-ray Crystallography: Resolves the spiro[4.5]decane geometry and dihedral angles between fused rings (e.g., 89–92° for optimal steric compatibility) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 345.12) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., MIC for antibacterial studies) and use internal controls (e.g., ciprofloxacin for Gram-negative bacteria) .
- Structural Confounders: Compare derivatives with systematic substituent changes (e.g., halogen vs. methoxy groups) to isolate activity drivers .
- Computational Validation: Molecular docking (e.g., AutoDock Vina) identifies binding pose inconsistencies in target enzymes (e.g., cytochrome P450) .
Basic: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values <10 µg/mL indicating potency .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) using IC₅₀ thresholds. Include positive controls (e.g., doxorubicin) .
- Enzyme Inhibition: Fluorometric assays (e.g., β-lactamase inhibition) with kinetic analysis (Kᵢ values) .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., GROMACS) over 100 ns trajectories to assess stability of the furan carbonyl group in hydrophobic pockets .
- QSAR Modeling: Use descriptors (e.g., LogP, topological polar surface area) to correlate substituent effects with activity trends. Random forest models achieve R² >0.85 .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., furan ring as electrophilic center) .
Basic: How is the compound’s stability assessed under varying conditions?
Answer:
- Thermal Stability: TGA/DSC (heating rate 10°C/min) identifies decomposition points (>200°C suggests shelf stability) .
- Photodegradation: Expose to UV light (λ=254 nm) and monitor via HPLC for byproduct formation (e.g., furan ring oxidation) .
- pH Stability: Incubate in buffers (pH 1–13) for 24h; LC-MS detects hydrolysis products (e.g., decarboxylation at acidic pH) .
Advanced: How do substituent modifications impact structure-activity relationships (SAR)?
Answer:
- Electron-Withdrawing Groups (EWGs): Halogens (e.g., Cl, F) enhance antibacterial activity by increasing membrane permeability (logD 1.5–2.0 optimal) .
- Spirocycle Modifications: Replacing oxygen with sulfur in the diazaspiro ring improves CNS penetration (e.g., logBB >0.3) .
- Furan vs. Thiophene: Thiophene substitution increases π-stacking in enzyme active sites but reduces solubility (PSA <90 Ų preferred) .
Basic: What role does the spirocyclic structure play in pharmacological activity?
Answer:
- Conformational Rigidity: Restricts rotation, enhancing target binding (e.g., ΔG = −9.2 kcal/mol for kinase inhibition) .
- Metabolic Resistance: The fused ring system reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂ >4h in hepatocyte assays) .
- Solubility-Permeability Balance: The spiro scaffold balances logP (2.0–3.5) and polar surface area (80–100 Ų) for oral bioavailability .
Advanced: What formulation strategies address poor aqueous solubility?
Answer:
- Nanoparticle Encapsulation: PLGA nanoparticles (150–200 nm size) achieve >80% encapsulation efficiency, enhancing dissolution in PBS .
- Salt Formation: Hydrochloride salts improve solubility (5–10 mg/mL in water) without altering activity .
- Co-crystallization: Use co-formers (e.g., succinic acid) to create stable polymorphs with enhanced wettability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
